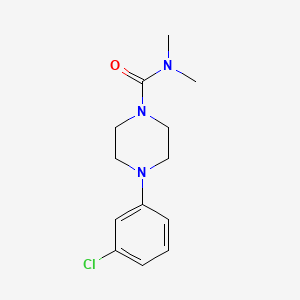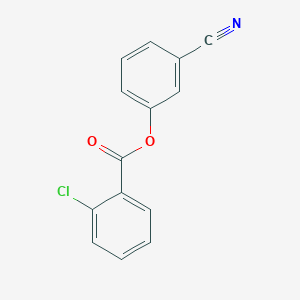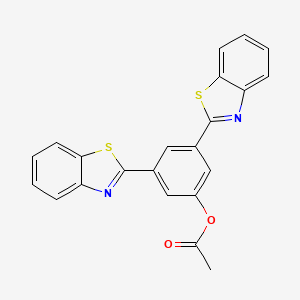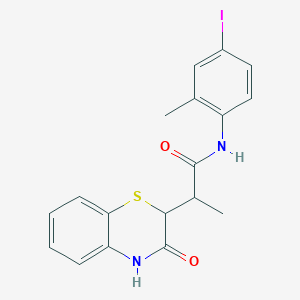![molecular formula C19H15IN2O3S B4193727 2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(4-iodophenyl)propanamide](/img/structure/B4193727.png)
2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(4-iodophenyl)propanamide
描述
2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(4-iodophenyl)propanamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential as an anti-cancer agent. It was first discovered in 2009 by researchers at Millennium Pharmaceuticals, Inc. (now Takeda Oncology) and has since undergone numerous preclinical and clinical trials.
作用机制
2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(4-iodophenyl)propanamide works by inhibiting the activity of NAE, which is responsible for activating the small ubiquitin-like modifier (SUMO) protein NEDD8. NEDD8 is then conjugated to the cullin subunit of the E3 ubiquitin ligase complex, which is involved in the degradation of many proteins. By inhibiting NAE, this compound prevents the activation of NEDD8 and thereby disrupts the function of the E3 ubiquitin ligase complex. This leads to the accumulation of many proteins, including those involved in cell cycle regulation and DNA repair, which can ultimately lead to cell cycle arrest and apoptosis.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including those derived from breast, lung, prostate, and colon cancers. It has also been shown to inhibit tumor growth in animal models of cancer. In addition, this compound has been shown to have synergistic effects when used in combination with other anti-cancer agents, such as DNA-damaging agents and proteasome inhibitors.
实验室实验的优点和局限性
One advantage of 2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(4-iodophenyl)propanamide is that it has been extensively studied in preclinical models of cancer, which has provided a wealth of information on its mechanism of action and potential therapeutic applications. In addition, this compound has been shown to have a relatively low toxicity profile in animal studies, which suggests that it may be well-tolerated in humans.
One limitation of this compound is that it has not yet been approved for use in humans, which means that its safety and efficacy in clinical trials is still unknown. In addition, this compound is a relatively complex molecule that may be difficult to synthesize on a large scale, which could limit its availability for use in laboratory experiments.
未来方向
There are several potential future directions for research on 2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(4-iodophenyl)propanamide. One area of interest is the development of new formulations or delivery methods that could improve its efficacy and reduce its toxicity. Another area of interest is the identification of biomarkers that could be used to predict which patients are most likely to benefit from treatment with this compound. Finally, there is ongoing research into the use of this compound in combination with other anti-cancer agents, which could lead to improved outcomes for patients with cancer.
科学研究应用
2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(4-iodophenyl)propanamide has been extensively studied for its potential as an anti-cancer agent. It works by inhibiting the activity of the NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome pathway. This pathway is responsible for the degradation of many proteins, including those involved in cell cycle regulation and DNA repair. By inhibiting NAE, this compound can cause cell cycle arrest and induce apoptosis in cancer cells.
属性
IUPAC Name |
2-(2,2-dioxo-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)-N-(4-iodophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15IN2O3S/c1-12(19(23)21-15-10-8-14(20)9-11-15)22-16-6-2-4-13-5-3-7-17(18(13)16)26(22,24)25/h2-12H,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNQXVCDQVEYRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)I)N2C3=CC=CC4=C3C(=CC=C4)S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15IN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4193656.png)


![methyl {4-[(2-phenylbutanoyl)amino]phenyl}acetate](/img/structure/B4193693.png)
![N-[2-(methylthio)phenyl]-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4193696.png)

![methyl N-{[(4-methylphenyl)amino]carbonyl}valinate](/img/structure/B4193712.png)
![5-phenylfuro[3,2-d]isothiazole](/img/structure/B4193719.png)
![7-[chloro(difluoro)methyl]-N-(4-ethoxy-2-nitrophenyl)-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4193733.png)

![N~2~-(2,5-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B4193748.png)
![3-{[2-(3-chlorophenoxy)propanoyl]amino}-4-methylbenzoic acid](/img/structure/B4193753.png)

